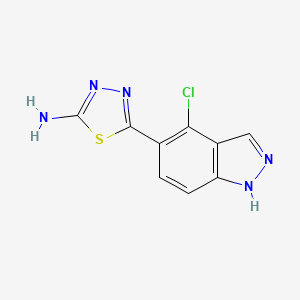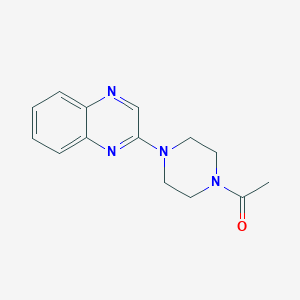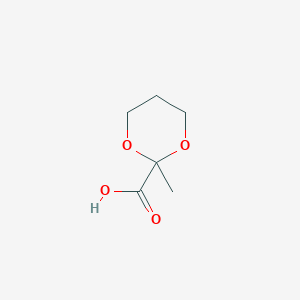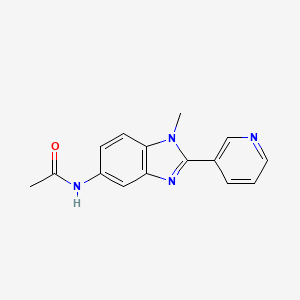![molecular formula C17H13NO3 B13873326 5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid](/img/structure/B13873326.png)
5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid is an organic compound that features a methoxy group attached to a naphthalene ring, which is further connected to a pyridinecarboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carboxylic acid would produce the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism by which 5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid exerts its effects involves interactions with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the pyridinecarboxylic acid moiety can act as a ligand for metal ions. These interactions can influence biological pathways and enzyme activities, making the compound useful in various biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A tryptamine derivative with hallucinogenic properties.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A psychedelic compound found in various plant species.
Uniqueness
5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid is unique due to its combination of a methoxy-naphthalene structure with a pyridinecarboxylic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Eigenschaften
Molekularformel |
C17H13NO3 |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
5-(6-methoxynaphthalen-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c1-21-15-6-4-11-8-12(2-3-13(11)9-15)14-5-7-16(17(19)20)18-10-14/h2-10H,1H3,(H,19,20) |
InChI-Schlüssel |
NBQUWVCLPUHUFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CN=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13873273.png)

![2-[4-(Cyclopropylmethoxy)phenyl]ethanol](/img/structure/B13873302.png)
![Propan-2-yl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13873306.png)


![methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate](/img/structure/B13873317.png)



![Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13873334.png)

